![molecular formula C7H12F3NO3 B2759585 (R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate CAS No. 2089246-11-5](/img/structure/B2759585.png)
(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate
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Description
(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Synthesis of N-Aryl β-Amino and γ-Amino Alcohols
The trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water has been utilized for synthesizing medicinally important N-aryl β-amino alcohol derivatives. The use of azetidines in this reaction provided N-aryl γ-amino alcohol derivatives, highlighting the versatility of azetidines in organic synthesis (Roy et al., 2015).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol was investigated to understand the conformation and stabilization of azetidin-3-ols through intermolecular hydrogen bonding. This study provides foundational insights into the structural characteristics of azetidine derivatives (Ramakumar et al., 1977).
Development of Antibiotic Analogues
The synthesis of analogues of β-lactam antibiotics from azetidin-2-one derivatives demonstrates the potential of azetidines in contributing to new therapeutic options. This research explores the transformation of azetidinones into complex molecular structures, highlighting their role in advancing antibiotic development (Brennan et al., 1983).
Antimicrobial Activity of Substituted 1,2,3-Triazoles
The synthesis and characterization of substituted 1,2,3-triazoles, starting from azetidine derivatives, underline the compound's utility in creating molecules with significant antimicrobial properties. This study extends the application of azetidines to the realm of antimicrobial drug development (Holla et al., 2005).
Novel Synthesis Routes and Chemical Reactivity
Research on the synthesis of 3,3-difluoro-2-azetidinones and their role in creating 2,3-dideoxy-2,2-difluoro-3-amino sugars showcases the innovative use of azetidine derivatives in synthesizing complex sugar analogues, which could have implications in medicinal chemistry and drug design (Taguchi et al., 1988).
properties
IUPAC Name |
(1R)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7)/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWQEEIYBXOCGS-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CNC1)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate | |
CAS RN |
2089246-11-5 |
Source
|
Record name | (1R)-1-(azetidin-3-yl)ethan-1-ol; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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